

Fsllry-NH2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fsllry-NH2*

Cat. No.: *B15570974*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fsllry-NH2**, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document consolidates key information on its chemical properties, biological functions, and its application in experimental research, with a focus on detailed methodologies and signaling pathways.

Core Chemical and Physical Properties

Fsllry-NH2 is a synthetic hexapeptide with the sequence H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It acts as a competitive antagonist of PAR2, blocking the receptor's activation by proteases such as trypsin.

Property	Value	References
CAS Number	245329-02-6	[1][2][3][4]
Molecular Weight	796.97 g/mol	[2][3][5]
Molecular Formula	C39H60N10O8	[2][4]
Sequence	H-Phe-Ser-Leu-Leu-Arg-Tyr-NH ₂	[2][6]
Purity	>95% to >99% (supplier dependent)	[2][3][5]
Solubility	Soluble to 1 mg/ml in water	[2][6]
Appearance	White to off-white powder/Freeze-dried solid	[6][7]
Storage	Store at -20°C or -80°C	[2][7]

Mechanism of Action and Biological Activity

Fsllry-NH₂ selectively inhibits PAR2.[8] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and initiates signaling. **Fsllry-NH₂** is thought to act by binding to the extracellular loop 2 (ECL-2) region of PAR2, thereby preventing the conformational changes required for receptor activation by its tethered ligand.[8]

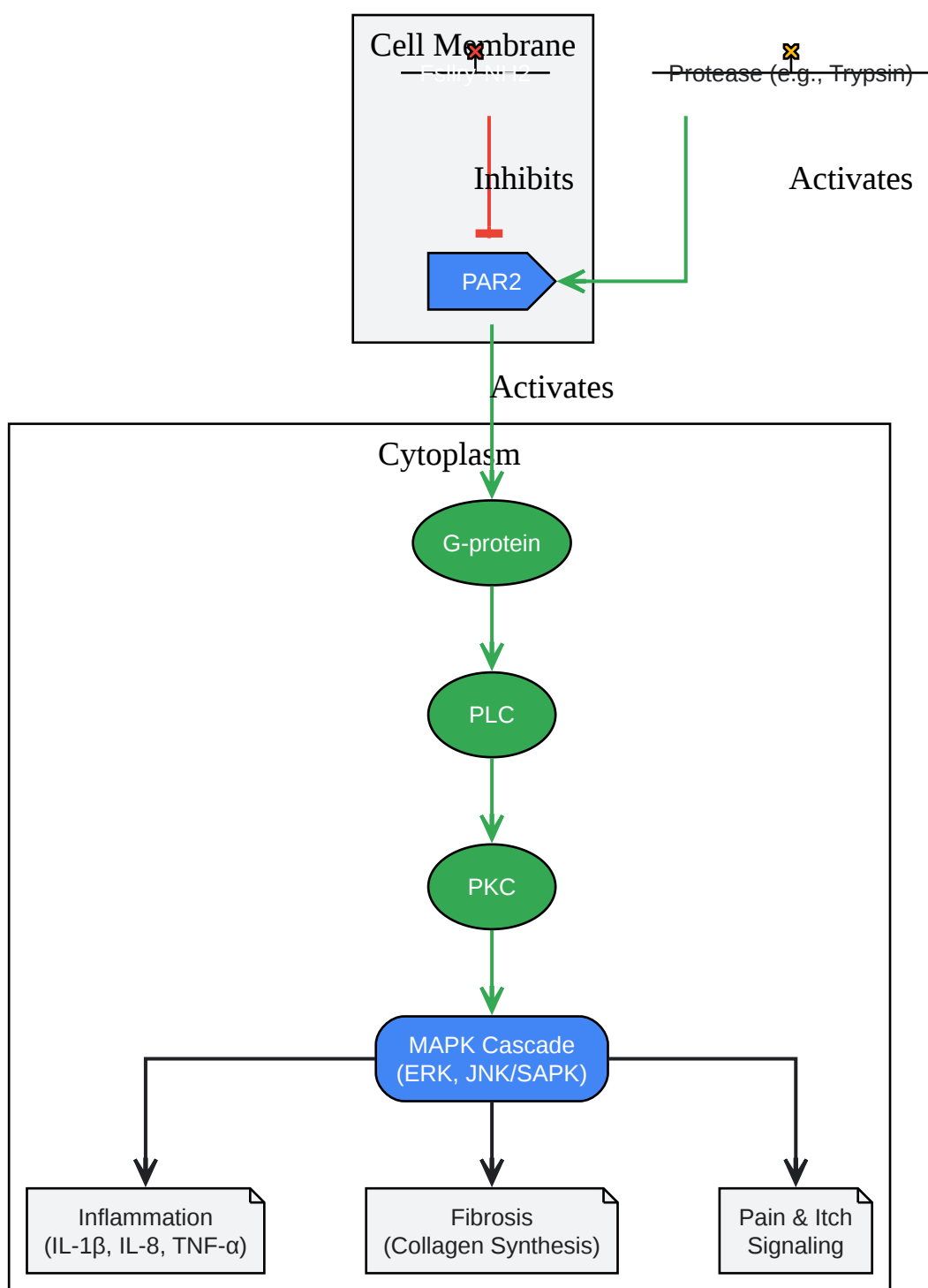
The antagonism of PAR2 by **Fsllry-NH₂** leads to a variety of biological effects, making it a valuable tool for studying the roles of PAR2 in health and disease. Its documented biological activities include:

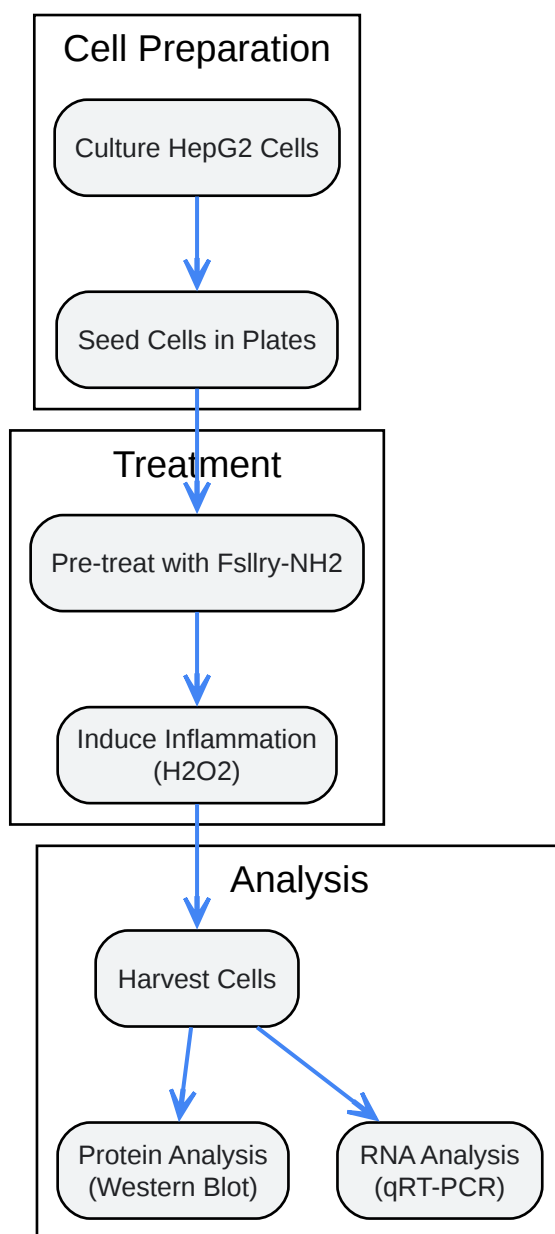
- **Anti-inflammatory Effects:** **Fsllry-NH₂** has been shown to reduce the expression of pro-inflammatory genes such as IL-8, IL-1 β , and TNF- α in HepG2 cells stimulated with hydrogen peroxide.[2] This effect is mediated through the SAPK/JNK signaling pathway.[2]
- **Analgesic Properties:** It can reverse mechanical allodynia and heat hyperalgesia in animal models of neuropathic pain, such as that induced by the chemotherapy drug paclitaxel.[2][5]

- Anti-fibrotic Activity: In cardiac fibroblasts, **Fsllyr-NH2** blocks the activation of ERK and subsequent collagen production, suggesting a role in preventing fibrosis.[\[2\]](#)[\[9\]](#)
- Reduction of Itch: It has been shown to reduce symptoms in a mouse model of dermatophyte-associated itch.[\[2\]](#)[\[5\]](#)

Signaling Pathways

Fsllyr-NH2, by antagonizing PAR2, inhibits downstream signaling cascades. Two key pathways identified are the SAPK/JNK and ERK/MAPK pathways.





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